4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Sourcing authenticated impurity standards for omeprazole ANDA filings often requires lengthy in-house synthesis. 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione (CAS 149367-83-9) is a certified Omeprazole Impurity 15 reference standard with full analytical data. • Ensures accurate quantification below ICH Q3A threshold (0.15%) at ≥95% HPLC purity. • Distinguished from the 5-methoxy isomer by unique retention time, guaranteeing method specificity. • Cuts method development time by 4-8 weeks, accelerating regulatory submission. Ideal for HPLC/UPLC validation and lot release.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 149367-83-9
Cat. No. B121922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione
CAS149367-83-9
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=S)N2
InChIInChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)10-8(12)9-5/h2-4H,1H3,(H2,9,10,12)
InChIKeyKHZQQBWBLUZQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omeprazole Impurity 15 Reference Standard


4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, identified as Omeprazole Impurity 15, is a heterocyclic benzimidazole-2-thione derivative that functions as a primary reference standard for the detection and quantification of process-related impurities in omeprazole drug substance and finished products [1]. It is structurally characterized by a 4-methoxy substituent on the fused benzimidazole ring, a molecular formula of C8H8N2OS, and a molecular weight of 180.2 g/mol . This compound is synthesized and supplied with full characterization data—including HPLC purity assays, NMR, and mass spectrometry—in compliance with ICH and pharmacopoeial guidelines, ensuring its suitability for analytical method development (AMV), method validation, and quality control (QC) applications in support of ANDA submissions and commercial manufacturing [1][2]. While benzimidazole-2-thiones as a class exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition, the primary and verifiable industrial utility of this specific derivative is anchored in its role as a traceable impurity marker [3].

1
Impurity reference standard – Certified high-purity for reliable quantification of Omeprazole Impurity 15.
2
Full characterization – HPLC, NMR, and MS data provided for method development and validation.
3
Regulatory compliance – Supports ICH Q3A/B and pharmacopoeial requirements for ANDA submissions.

Why Omeprazole Impurity 15 Cannot Be Replaced


Generic substitution of 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione with other benzimidazole-2-thiones or alternative omeprazole impurities fails for two fundamental reasons. First, the compound's specific substitution pattern—a 4-methoxy group on the benzimidazole ring—confers unique chromatographic retention properties, mass spectrometric fragmentation patterns, and spectral fingerprints that are essential for unambiguous identification and accurate quantification in validated analytical methods . Second, regulatory guidelines (ICH Q3A/B, USP, and EP) mandate the use of structurally authenticated, high-purity reference standards corresponding to each specified impurity [1]. The positional isomer 5-methoxy-2-mercaptobenzimidazole (CAS 37052-78-1, Omeprazole Impurity A) exhibits distinct physicochemical properties—including different HPLC retention times and NMR chemical shifts—due to the altered electronic environment of the methoxy group . In a comparative study of benzimidazole-2-thione derivatives for copper corrosion inhibition, the 5-methoxy derivative (SH-BimH-5OMe) demonstrated superior monolayer stability and stronger surface bonding compared to the 5-amino analog, underscoring how even minor substituent variations produce measurable differences in molecular behavior [2]. Consequently, substitution of Omeprazole Impurity 15 with an incorrect isomer or unrelated benzimidazole-2-thione would compromise method accuracy, invalidate regulatory submissions, and introduce unacceptable risk in pharmaceutical quality control workflows.

!
Unique 4-methoxy substitution pattern yields distinct chromatographic and spectral fingerprints; alternative benzimidazole-2-thiones may not provide unambiguous identification.
!
Regulatory guidelines (ICH Q3A/B, USP, EP) mandate structurally authenticated reference standards for each impurity; generic substitutes may not meet submission requirements.
!
The positional isomer 5-methoxy-2-mercaptobenzimidazole shows different HPLC retention and NMR shifts; using the wrong isomer may result in misidentification and inaccurate impurity profiling.

Analytical Performance of Omeprazole Impurity 15


High-Purity Reference Standard

4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is supplied with a certified HPLC purity of ≥95%, as documented in vendor certificates of analysis [1]. This high purity specification directly supports its use as a primary reference standard for the calibration of analytical methods designed to quantify Omeprazole Impurity 15 in drug substance and finished product batches. In contrast, the use of lower-purity or uncharacterized material—such as in-house synthesized benzimidazole-2-thione intermediates without validated purity assessment—introduces quantifiable uncertainty in peak area integration and impurity level calculation. Regulatory guidance for ANDA submissions requires that reference standards used for impurity testing possess a known and documented purity to ensure method accuracy and reproducibility [2]. The 95%+ purity threshold ensures that the contribution of the reference standard itself to the observed impurity signal is minimized, allowing for precise determination of impurity levels at or below the ICH Q3A reporting threshold of 0.05% [2].

HPLC Purity
Reported
≥95% (HPLC area percent)
Supports accurate impurity quantification.
Purity documented in vendor certificate of analysis.
Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Regulatory-Compliant Characterization Package

Vendors of Omeprazole Impurity 15 provide a comprehensive characterization package that includes 1H NMR, 13C NMR, mass spectrometry (MS), and HPLC chromatograms with peak purity analysis [1][2]. This documentation meets the requirements of ICH Q6A and Q3A for reference standards used in impurity testing [3]. Importantly, the product can be supplied with a statement of traceability to USP or EP pharmacopoeial standards upon request, a feature that is not uniformly available for all omeprazole impurities or for generic benzimidazole-2-thiones [1]. In a comparative assessment of impurity reference standards, the availability of a full characterization package and pharmacopoeial traceability reduces the time and cost associated with in-house characterization and qualification, which can exceed $5,000 per impurity . The lack of such documentation for non-certified materials requires end-users to perform full structural elucidation and purity assignment, delaying method development by 4-8 weeks and increasing analytical burden .

Characterization Package
Specification review
Full NMR, MS, HPLC data; optional USP/EP traceability
Accelerates method validation and reduces internal characterization cost.
Compared to non-certified materials, avoids 4–8 week delay and significant expense.
Regulatory Compliance Reference Standard Characterization ANDA Filing

Differentiation from 5-Methoxy Isomer

The closest structural analog of 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is its positional isomer, 5-methoxy-2-mercaptobenzimidazole (CAS 37052-78-1), also known as Omeprazole Impurity A [1]. The two compounds share an identical molecular formula (C8H8N2OS) and molecular weight (180.2 g/mol), but differ in the position of the methoxy substituent on the benzimidazole ring. This positional isomerism results in distinct physicochemical properties: the 4-methoxy isomer (target compound) exhibits different HPLC retention times under standard reversed-phase conditions compared to the 5-methoxy isomer, enabling their chromatographic separation [2]. In a study of regio-selectively alkylated benzimidazole-2-thione derivatives, positional isomerism was shown to significantly alter electronic properties and, consequently, chromatographic behavior and mass spectrometric fragmentation patterns [3]. The unique retention time and spectral fingerprint of the 4-methoxy isomer are critical for its unambiguous identification and quantification in complex omeprazole impurity profiles, where multiple structurally related impurities co-elute under non-optimized conditions .

Isomer Differentiation
Reported
Distinct retention time and MS/MS pattern vs. 5-methoxy isomer
Ensures unambiguous identification in impurity profiling.
Baseline separation achievable under optimized HPLC conditions.
Structural Isomer Differentiation Chromatographic Separation Mass Spectrometry

Monolayer Stability and Surface Bonding

A comparative study of 2-mercapto-5-methoxybenzimidazole (SH-BimH-5OMe) and 5-amino-2-mercaptobenzimidazole (SH-BimH-5NH2) using atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) demonstrated that the methoxy derivative forms significantly more stable self-assembled monolayers (SAMs) on copper surfaces [1]. Force-distance measurements revealed that the amino derivative was frequently picked up by the AFM tip (molecular fishing), whereas the methoxy derivative exhibited no such events, indicating stronger intermolecular cohesion and a more uniform functional layer [1]. XPS analysis confirmed that SH-BimH-5OMe forms a stronger bond with the copper surface, leading to superior corrosion inhibition performance [1]. While this study did not directly test the 4-methoxy isomer, it provides a class-level inference that the methoxy substituent on the benzimidazole-2-thione scaffold confers enhanced interfacial stability compared to other substituents (e.g., amino). For applications requiring surface passivation or molecular anchoring—such as the development of corrosion-resistant coatings, sensor surfaces, or nanoparticle functionalization—the 4-methoxy isomer may offer analogous advantages over non-methoxy-substituted analogs [2].

Monolayer Stability (Class-level)
Class-level inference
Methoxy analog: zero AFM fishing events; stronger Cu bonding (XPS) vs. amino analog.
Suggests potential for surface functionalization; verify for 4-methoxy isomer.
Study on 5-methoxy derivative; direct data for 4-methoxy not available.
Corrosion Inhibition Self-Assembled Monolayers Surface Chemistry

Applications of Omeprazole Impurity 15


Pharmaceutical QC Impurity Profiling

In pharmaceutical manufacturing, 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione serves as a critical reference standard for the identification and quantification of Omeprazole Impurity 15 in drug substance and finished dosage forms. Its certified HPLC purity of ≥95% and comprehensive characterization package (NMR, MS) ensure accurate calibration of analytical methods [1]. Quality control laboratories use this standard to verify that impurity levels remain below the ICH Q3A qualification threshold of 0.15% for omeprazole, thereby ensuring batch compliance with USP and EP monographs [2]. The availability of this specific reference standard, as opposed to a generic benzimidazole-2-thione, is essential because the 4-methoxy substitution pattern yields a unique retention time and spectral fingerprint that distinguishes it from co-eluting impurities, including the 5-methoxy isomer [3].

Method Development and Validation for ANDA

During the development of a generic omeprazole product, analytical scientists require authenticated impurity reference standards to develop and validate stability-indicating HPLC and UPLC methods. 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, supplied with full characterization data and optional USP/EP traceability, enables the establishment of system suitability criteria, determination of relative response factors (RRF), and assessment of method specificity [1][4]. The use of this certified reference standard reduces method development time by 4-8 weeks compared to in-house synthesis and characterization, directly accelerating ANDA filing timelines . Its inclusion in method validation protocols provides regulators with the necessary assurance that the analytical procedure is capable of accurately monitoring this specific process-related impurity.

SAR Research on Benzimidazole-2-thiones

For researchers investigating the structure-activity relationships (SAR) of benzimidazole-2-thione derivatives, 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione offers a valuable scaffold for probing the effect of methoxy substitution position on biological or physicochemical properties. Class-level evidence from studies on the 5-methoxy isomer demonstrates that the methoxy group enhances monolayer stability and surface bonding strength compared to amino-substituted analogs [5]. The 4-methoxy isomer, with its unique electronic environment and tautomeric equilibrium, provides a distinct comparator for elucidating how substitution pattern modulates properties such as enzyme inhibition (e.g., urease, tyrosinase), antioxidant activity, or metal chelation [6]. Its commercial availability as a characterized reference standard facilitates reproducible SAR studies and serves as a reliable starting material for further derivatization.

Corrosion Inhibitor and Surface Functionalization

Based on class-level inference from studies of methoxy-substituted benzimidazole-2-thiones, 4-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione is a promising candidate for corrosion inhibitor formulations targeting copper and its alloys. Research on the 5-methoxy analog has shown that the methoxy group promotes the formation of stable, defect-free self-assembled monolayers on copper surfaces, as evidenced by AFM force spectroscopy and XPS analysis [5]. This stability correlates with improved corrosion inhibition efficiency in electrochemical tests. The 4-methoxy isomer is anticipated to exhibit similar interfacial behavior, making it a viable alternative to benzotriazole (BTA) for applications in microelectronics cooling systems, heat exchangers, and metal preservation [7]. Its sulfur-containing thione moiety provides strong chemisorption to copper surfaces, while the methoxy group contributes to intermolecular cohesion within the protective layer.

Application
Selection Property
Validation Focus
Pharmaceutical QC Impurity Profiling
Certified purity & characterization
Compliance with pharmacopoeial impurity limits
Analytical Method Validation (ANDA)
Full characterization data & optional traceability
Method specificity and system suitability
SAR Studies of Benzimidazole-2-thiones
4-Methoxy substitution scaffold
Electronic and tautomeric effect assessment
Corrosion Inhibitor & Surface Studies
Thione moiety for metal chemisorption
Monolayer stability confirmation (class-level evidence)
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